molecular formula C26H38N9O18P3 B1204021 Aecenadp CAS No. 95754-67-9

Aecenadp

Cat. No.: B1204021
CAS No.: 95754-67-9
M. Wt: 857.6 g/mol
InChI Key: NVTXONBQSHSMAR-UTRFKAFOSA-N
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Description

Its structure features a naphthamide core modified with acetyl and ethoxycarbonyl groups, linked to a diphosphate moiety critical for intracellular targeting . Preclinical studies suggest Aecenadp modulates signaling pathways such as MAPK/ERK and JAK-STAT, with IC50 values ranging from 0.8–2.3 µM in in vitro cancer cell lines . Its pharmacokinetic profile includes moderate oral bioavailability (45–60%) and a half-life of 6–8 hours in murine models .

Properties

CAS No.

95754-67-9

Molecular Formula

C26H38N9O18P3

Molecular Weight

857.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-[[[(2R,3R,4R,5R)-5-[6-[[3-(2-aminoethylamino)-3-oxopropyl]amino]purin-9-yl]-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxymethyl]-4-carbamoyl-4-hydroxy-2-pyridin-1-ium-1-yloxolan-3-olate

InChI

InChI=1S/C26H38N9O18P3/c27-5-7-29-16(36)4-6-30-21-17-22(32-12-31-21)35(13-33-17)23-19(52-54(41,42)43)18(37)14(50-23)10-48-56(47,53-55(44,45)46)49-11-15-26(40,25(28)39)20(38)24(51-15)34-8-2-1-3-9-34/h1-3,8-9,12-15,18-20,23-24,37,40H,4-7,10-11,27H2,(H2,28,39)(H,29,36)(H,30,31,32)(H2,41,42,43)(H2,44,45,46)/t14-,15-,18-,19-,20+,23-,24-,26-,56?/m1/s1

InChI Key

NVTXONBQSHSMAR-UTRFKAFOSA-N

SMILES

C1=CC=[N+](C=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)O)O)OP(=O)(O)O)(C(=O)N)O)[O-]

Isomeric SMILES

C1=CC=[N+](C=C1)[C@H]2[C@@H]([C@]([C@H](O2)COP(=O)(OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)O)O)OP(=O)(O)O)(C(=O)N)O)[O-]

Canonical SMILES

C1=CC=[N+](C=C1)C2C(C(C(O2)COP(=O)(OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCC(=O)NCCN)OP(=O)(O)O)O)OP(=O)(O)O)(C(=O)N)O)[O-]

Synonyms

AECENADP
N(6)-(N-(2-aminoethyl)carbamoyl)NADP

Origin of Product

United States

Comparison with Similar Compounds

Data Tables (Appendix)

Appendix A : Comparative In Vitro Efficacy (IC50, µM)

Cell Line This compound Compound X Compound Y
HeLa (cervical cancer) 1.1 2.4 4.7
Jurkat (T-cell leukemia) 0.8 3.1 N/A
RAW 264.7 (macrophages) 2.3 N/A 1.9

Appendix B : Pharmacokinetic Parameters in Rodent Models

Parameter This compound Compound X Compound Y
Tmax (h) 2.5 3.8 1.2
AUC0–24 (h·µg/mL) 28.4 15.6 34.1

(Tables follow formatting guidelines from , and 16, with bilingual captions omitted for brevity.)

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